

An In-depth Technical Guide on the Physicochemical Properties of Ethion Monoxon

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Compound of Interest

Compound Name: *Ethion monoxon*

Cat. No.: *B093208*

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Disclaimer: This technical guide consolidates the currently available scientific information on **Ethion monoxon**. It is critical to note that there is a significant scarcity of experimental data in the public domain regarding the physicochemical properties of crystalline **Ethion monoxon**. Much of the quantitative data presented for **Ethion monoxon** is derived from computational models. For comparative and contextual purposes, experimentally determined data for its parent compound, Ethion, is also provided.

Introduction

Ethion monoxon (CAS No: 17356-42-2) is an organophosphate and a primary metabolite of the insecticide and acaricide, Ethion.[1] The metabolic transformation from Ethion to **Ethion monoxon** occurs via oxidative desulfuration in the liver, a bioactivation process that significantly increases its potency as an acetylcholinesterase (AChE) inhibitor.[2] A thorough understanding of the physicochemical properties of **Ethion monoxon** is paramount for researchers in toxicology, environmental science, and drug development for assessing its environmental fate, biological activity, and for the development of precise analytical methods. This document provides a comprehensive summary of the known properties of **Ethion monoxon**, contextualized with data from its parent compound.

Data Presentation: Physicochemical Properties

The following tables summarize the available physicochemical data for **Ethion monoxon** and Ethion. The data for **Ethion monoxon** is largely computational, while the data for Ethion is primarily from experimental measurements.

Table 1: Physicochemical Properties of **Ethion Monoxon**

Property	Value	Data Type	Source(s)
Molecular Formula	C₉H₂₂O₅P₂S₃	N/A	[1]
Molecular Weight	368.4 g/mol	Computed	[1]
Physical State	Not Specified	N/A	-
Melting Point	Not Available	N/A	-
Boiling Point	Not Available	N/A	-
LogP (o/w)	3.3	Computed	[1]

| IUPAC Name | diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ⁵-phosphane | N/A | [\[1\]](#) |

Table 2: Physicochemical Properties of **Ethion**

Property	Value	Data Type	Source(s)
Molecular Formula	C₉H₂₂O₄P₂S₄	N/A	[3] [4]
Molecular Weight	384.48 g/mol	N/A	[5]
Physical State	Colorless to amber-colored liquid	Experimental	[3] [4] [6]
Melting Point	-12 to -13 °C	Experimental	[3] [6] [7] [8]
Boiling Point	164–165 °C at 0.3 mm Hg	Experimental	[3] [4] [6] [8]
Water Solubility	1.10 - 2.0 mg/L	Experimental	[3] [6] [9]
Solubility (Other)	Soluble in most organic solvents	Experimental	[3] [6] [9]
LogP (o/w)	5.073	Experimental	[3] [8] [9]

| Vapor Pressure | 1.5×10^{-6} mm Hg at 20-25 °C | Experimental [\[\[6\]\[8\]\[9\]](#) |

Metabolic Pathway and Synthesis Context

The primary route to **Ethion monooxon** formation is through the metabolic oxidation of Ethion within biological systems. Specific laboratory protocols for the synthesis and subsequent crystallization of **Ethion monooxon** are not well-documented in the available literature. The synthesis of the parent compound, Ethion, is typically achieved by reacting diethyl dithiophosphoric acid with 2-chloroethyl ethyl sulphide.[\[10\]](#)

Mandatory Visualization: Metabolic Bioactivation of Ethion

The diagram below illustrates the key metabolic conversion of Ethion to its more toxic monooxon analog, a critical pathway for its mechanism of action.

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